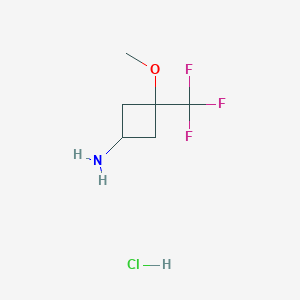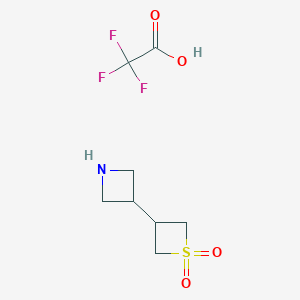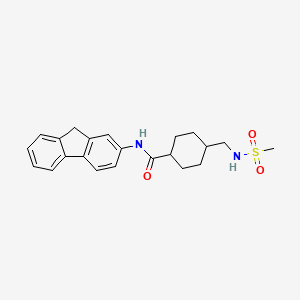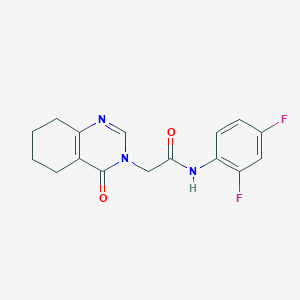![molecular formula C19H17ClN4O2S2 B2775190 4-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392296-28-5](/img/structure/B2775190.png)
4-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves several steps. Starting from 4-chlorobenzoic acid, new derivatives can be synthesized in six steps . The process involves esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization . This leads to the formation of an intermediate, which is then converted into a sulfonyl chloride, followed by nucleophilic attack of the amines .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities . The 1,3,4-thiadiazole moiety, which is part of the compound, exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Scientific Research Applications
Morphology Control in Solar Cells
Research on polymers closely related to the chemical structure , such as polycarbazole derivatives, has shown significant applications in solar cell technology. Incremental increases in specific solvents for polymer solutions lead to controlled morphology and improved photovoltaic performance in solar cells. The study demonstrates the importance of polymer-solvent interactions and the resulting effects on device efficiency, highlighting the potential for chemical compounds with similar structures to be utilized in the development of solar cell technologies (Chu et al., 2011).
Antimicrobial and Larvicidal Activities
Novel thiadiazole derivatives have been explored for their antimicrobial properties against various bacterial and fungal pathogens. Such compounds are synthesized through specific reactions and evaluated for growth inhibition capabilities, showing potential as agents in combating microbial infections and as mosquito larvicides (Kumara et al., 2015).
Pro-apoptotic Activities in Cancer Research
Certain indapamide derivatives, incorporating elements of the chemical structure of interest, exhibit pro-apoptotic activities, demonstrating potential as anticancer agents. Specific compounds have shown effectiveness in inhibiting melanoma cell growth, indicating the relevance of similar chemical frameworks in the development of cancer therapeutics (Yılmaz et al., 2015).
Catalysts in Chemical Syntheses
Compounds related to the specified chemical structure have been utilized as catalysts in the synthesis of various organic derivatives. Their applications in facilitating one-pot multi-component reactions in aqueous media, adhering to green chemistry principles, underscore the utility of such chemicals in environmentally friendly synthetic methodologies (Khazaei et al., 2015).
Carbonic Anhydrase Inhibition
Research into sulfonamide derivatives, which share functional groups with the compound , has revealed significant inhibitory effects on carbonic anhydrase isozymes, suggesting potential therapeutic applications in conditions where modulation of enzyme activity is beneficial (Supuran et al., 2003).
Mechanism of Action
The mechanism of action of similar compounds involves interactions with various biological targets. For instance, some 1,3,4-thiadiazole derivatives have shown good potency as anticonvulsant agents which are highly effective and have less toxicity . They inhibit carbonic anhydrase, which is effective against mild convulsions .
Future Directions
The future directions for research on “4-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, further studies could investigate their potential as anticonvulsant agents or their inhibitory activity against enzymes like urease .
properties
IUPAC Name |
4-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S2/c1-11-7-12(2)9-15(8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWOJWQQKLUHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Fluorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2775111.png)



![[9-(4-Methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2775117.png)
![2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2775119.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2775121.png)





![2-(methylthio)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2775129.png)